molecular formula C22H17F2N3O2S2 B2649327 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide CAS No. 1260931-99-4

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No.: B2649327
CAS No.: 1260931-99-4
M. Wt: 457.51
InChI Key: HXNOXLABPBVVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A sulfanylacetamide side chain at position 2, with an N-ethyl-N-phenyl substitution on the acetamide moiety. This substitution likely influences solubility and metabolic stability.
    Such compounds are often explored for kinase inhibition or antimicrobial activity due to their structural resemblance to ATP-binding site inhibitors.

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2S2/c1-2-26(16-6-4-3-5-7-16)19(28)13-31-22-25-18-8-9-30-20(18)21(29)27(22)17-11-14(23)10-15(24)12-17/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNOXLABPBVVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core substituted with a difluorophenyl group and an ethyl-phenylacetamide moiety. Its molecular formula is C18H18F2N4O2SC_{18}H_{18}F_2N_4O_2S with a molecular weight of approximately 394.48 g/mol.

Structural Representation

PropertyValue
Molecular FormulaC₁₈H₁₈F₂N₄O₂S
Molecular Weight394.48 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[3,2-d]pyrimidine core through cyclization reactions. The use of appropriate catalysts and solvents is crucial for achieving high yields and purity.

Antitumor Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor properties. For example, compounds similar to this compound have shown potent inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

Research has demonstrated that the compound possesses antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria by disrupting their cellular functions.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it exhibited a reduction in inflammatory markers and symptoms, suggesting its potential as an anti-inflammatory agent.

Case Studies

  • Antitumor Efficacy : A study published in ChemMedChem reported that derivatives similar to this compound showed IC50 values in the low micromolar range against several tumor cell lines (e.g., MCF7 and HeLa) indicating strong antitumor potential .
  • Antimicrobial Activity : In a comparative study, this compound demonstrated greater efficacy than standard antibiotics against resistant strains of Staphylococcus aureus .

Comparison with Similar Compounds

(i) Core Modifications

  • Thieno[3,2-d]pyrimidin vs. Thieno[2,3-d]pyrimidin: The target compound and analog share the thieno[3,2-d]pyrimidin core, whereas and analogs use thieno[2,3-d]pyrimidin.

(ii) Substituent Effects

  • Fluorine vs. Methoxy Groups :
    The 3,5-difluorophenyl group (target compound) increases lipophilicity compared to the 3,5-dimethoxyphenyl group in . Methoxy groups improve aqueous solubility but may reduce membrane permeability .
  • Both modifications could enhance metabolic stability compared to unsubstituted acetamides .

(iii) Functional Group Additions

  • The 5-methylfuran-2-yl group in introduces hydrogen-bonding capability and aromaticity, which may improve target affinity but reduce solubility .

Research Findings and Trends

  • Fluorinated Analogs : Compounds with difluorophenyl groups (e.g., target compound, ) exhibit higher predicted logP values, suggesting enhanced blood-brain barrier penetration .
  • Methoxy Substitutions : ’s 3,5-dimethoxyphenyl group correlates with lower melting points (implied by solubility data), favoring formulation development .
  • Heterocyclic Additions : The furan ring in may confer selectivity toward oxidoreductase enzymes, though this requires experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.